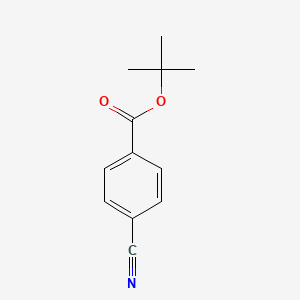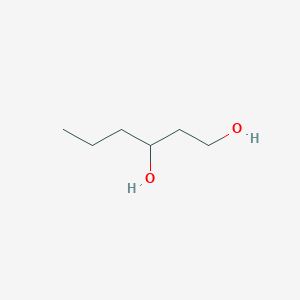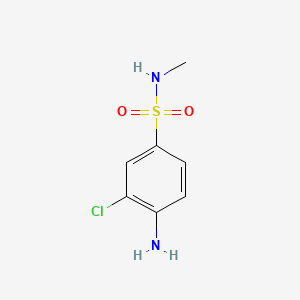![molecular formula C7H5NO2 B1296045 呋喃并[3,2-c]吡啶-4(5H)-酮 CAS No. 26956-43-4](/img/structure/B1296045.png)
呋喃并[3,2-c]吡啶-4(5H)-酮
概述
描述
Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds known as furopyridines. These compounds are characterized by a fused furan and pyridine ring system, which can exhibit a variety of interesting chemical properties and reactivities. They are of significant interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridin-4(5H)-one and related compounds has been explored through various synthetic strategies. One approach involves the synthesis of furo[3,2-c]pyridin-3-ols from 4-hydroxypyridinecarboxylates, followed by hydrolysis and decarboxylation to yield furo[3,2-c]pyridin-3(2H)-one. This compound can then undergo condensation with aldehydes to form unsaturated ketones, which can be hydrogenated to produce furo[3,2-c]pyridin-3(2H)-ones with alkyl substituents at C-2 . Another method for synthesizing furopyridines involves a one-pot Sonogashira coupling/heteroannulation sequence, which allows for the creation of various 2-substituted furo[3,2-b]pyridines .
Molecular Structure Analysis
The molecular structure of furo[3,2-c]pyridin-4(5H)-one consists of a pyridine ring fused with a furan ring at the 3 and 2 positions, respectively. This bicyclic system forms a planar structure that can participate in various chemical reactions due to the presence of reactive sites on both rings .
Chemical Reactions Analysis
The chemical reactivity of furopyridines has been extensively studied. For instance, furo[3,2-b]pyridines have been shown to undergo regioselective lithiation, leading to the synthesis of polyheterocycles . The reactivity of the pyridine moiety in furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation were less efficient . Additionally, the furan moiety in these compounds can participate in ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-c]pyridin-4(5H)-one and related furopyridines are influenced by their molecular structure. The fused ring system can impact the compound's stability, solubility, and reactivity. For example, the furopyridine core has been found to be stable under basic conditions, but it can undergo ring-opening reactions with reagents like hydrazine . The presence of substituents on the furopyridine core can further modify these properties, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry .
科学研究应用
合成和化学性质
- 呋喃并[3,2-c]吡啶-4(5H)-酮衍生物可以通过各种化学反应合成,提供一系列化学性质和潜在应用。例如,使用金属催化剂的某些吡咯烷酮和哌啶酮的环异构化反应可以产生呋喃并[3,2-b]吡咯和呋喃并[3,2-b]吡啶,这在合成化学中很有用 (Jury 等人,2009)。
在有机发光二极管 (OLED) 中的应用
- 一种新型的基于呋喃并[3,2-c]吡啶的铱配合物已被开发用于有机发光二极管 (OLED),展示出高外量子效率。这表明呋喃并[3,2-c]吡啶衍生物在增强 OLED 技术性能方面的潜力 (Yan 等人,2017)。
药物研究
- 呋喃并[3,2-c]吡啶和噻吩并[3,2-c]吡啶化合物已被研究用于治疗疾病的潜力,包括各种癌症。这些化合物,包括其药学上可接受的盐,已在此领域显示出前景,表明在开发新的癌症治疗方法中具有潜在应用 (Li 等人,1974)。
抗菌活性
- 一些呋喃并[3,2-c]吡啶的衍生物已被合成并评估其抗菌活性。这些研究表明,某些化合物对特定细菌和真菌表现出中等到良好的抗菌作用,表明在开发新的抗菌剂方面具有潜在应用 (Hrasna 等人,2012)。
在抗癌研究中的潜力
- 新型杂环化合物,包括呋喃并[3,2-c]吡啶衍生物,已被合成并评估其抗癌活性。其中一些化合物对各种人类癌细胞系表现出显着的活性,表明它们在癌症研究和治疗中的潜在用途 (Kumar 等人,2018)。
作用机制
Target of Action
Furo[3,2-c]pyridin-4(5H)-one primarily targets Gram-positive bacteria . It acts as a photosensitizer, specifically designed for imaging and photodynamic ablation of these bacteria .
Mode of Action
Furo[3,2-c]pyridin-4(5H)-one interacts with its targets by generating reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular components, leading to bacterial cell death .
Biochemical Pathways
The action of Furo[3,2-c]pyridin-4(5H)-one affects the biochemical pathways related to ROS production and bacterial cell survival . The generation of ROS can disrupt various cellular processes, leading to the downstream effects of cell damage and death .
Pharmacokinetics
Its high quantum yield suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Furo[3,2-c]pyridin-4(5H)-one’s action include the generation of ROS, damage to cellular components, and ultimately, the death of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .
Action Environment
The action, efficacy, and stability of Furo[3,2-c]pyridin-4(5H)-one can be influenced by various environmental factors. For instance, the presence of light is crucial for its function as a photosensitizer . .
安全和危害
The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .
未来方向
属性
IUPAC Name |
5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNCIYHECMWXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302300 | |
| Record name | furo[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26956-43-4 | |
| Record name | 26956-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | furo[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-furo[3,2-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does furo[3,2-c]pyridin-4(5H)-one interact with its biological target and what are the downstream effects?
A1: Research suggests that certain derivatives of furo[3,2-c]pyridin-4(5H)-one demonstrate potent and selective inhibition of the bromodomain and extra terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4. [] This interaction disrupts the binding of BET proteins to acetylated lysine residues on histones, impacting the expression of genes involved in cell growth and proliferation. In the context of cancer, this inhibitory activity translates to potent antiproliferative effects, particularly against acute myeloid leukemia (AML) cell lines. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of furo[3,2-c]pyridin-4(5H)-one derivatives and how modifications impact their activity?
A2: While specific SAR details are not extensively outlined in the provided research, it's highlighted that optimizing substituents on the furo[3,2-c]pyridin-4(5H)-one core significantly influences BD2 binding affinity and selectivity. [] For instance, compound 8l (XY153), a lead compound identified in one study, possesses specific modifications that contribute to its potent and selective BD2 inhibition. [] Further investigations into the SAR would be valuable for developing even more potent and selective BET inhibitors based on this scaffold.
Q3: What are the known synthetic routes for accessing furo[3,2-c]pyridin-4(5H)-one and its derivatives?
A3: Several synthetic approaches have been explored for constructing the furo[3,2-c]pyridin-4(5H)-one framework. One study utilizes a regioselective cascade reaction involving propargylamines, 4-hydroxy-2H-pyran-2-ones, and 4-hydroxy-6-methylpyridin-2(1H)-one. [] This cascade proceeds through ortho-alkynyl quinone methide (o-AQM) formation, 1,4-conjugate addition, followed by 5-exo-dig annulation, and a 1,3-H shift. This method allows for the synthesis of diversely substituted furo[3,2-c]pyridin-4(5H)-ones in good yields with broad functional group tolerance. []
Q4: Has the photochemical reactivity of furo[3,2-c]pyridin-4(5H)-one been investigated?
A4: Yes, studies have explored the photo[2+2]cycloaddition reactions of furo[3,2-c]pyridin-4(5H)-one and its N-methyl derivative with acrylonitrile. [] These reactions yield a mixture of cycloadducts, including those resulting from addition at the carbonyl oxygen and those formed by cyclobutane ring formation at the 6- and 7-positions of the furo[3,2-c]pyridin-4(5H)-one framework. [] This photochemical reactivity could be further exploited for synthesizing novel derivatives with potentially distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

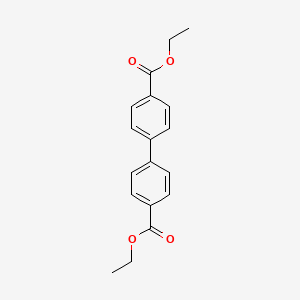


![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)
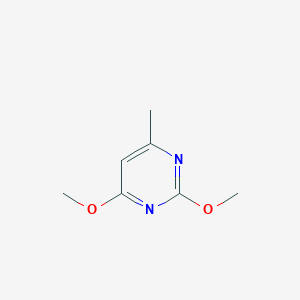
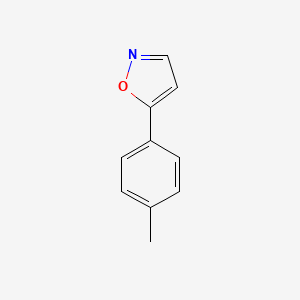
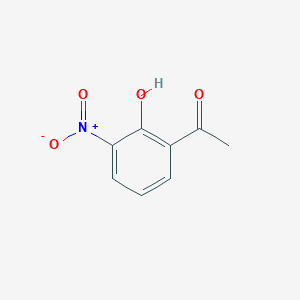
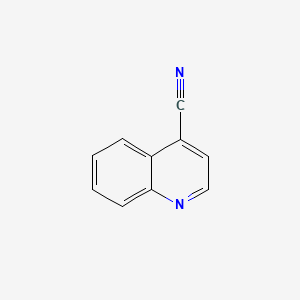
![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)
